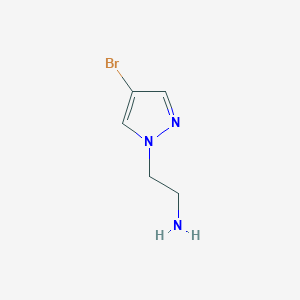

2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

Pyrazole derivatives are a class of compounds that have garnered considerable attention in advanced chemical research due to their wide spectrum of biological activities and utility as synthetic intermediates. In medicinal chemistry, the pyrazole motif is a privileged structure, appearing in numerous approved drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. jmcs.org.mx Their ability to act as bioisosteres for other functional groups and their capacity to engage in various biological interactions make them a focal point in drug discovery programs. Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, dyes, and materials with specific optical and electronic properties.

The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to extensive research into the synthesis of novel pyrazole derivatives with tailored functionalities.

Overview of N-Functionalized Pyrazoles

The functionalization of the pyrazole ring at one of its nitrogen atoms, leading to N-functionalized pyrazoles, is a key strategy for modulating the compound's characteristics. The introduction of substituents at the N-1 position can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological activity.

A common method for achieving N-functionalization is through N-alkylation, which involves the reaction of a pyrazole with an alkyl halide or other electrophilic alkylating agents. This process can sometimes lead to a mixture of N-1 and N-2 isomers, and achieving regioselectivity is a significant focus of synthetic research in this area. The nature of the substituent on the pyrazole ring and the reaction conditions play a crucial role in determining the outcome of such reactions.

Contextualization of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine within Pyrazole Chemistry

This compound is a specific example of an N-functionalized pyrazole that combines several key structural features. The pyrazole core is substituted at the 4-position with a bromine atom, a modification known to influence the electronic nature of the ring and provide a handle for further chemical transformations through cross-coupling reactions.

The N-1 position is functionalized with an ethanamine side chain. The presence of a primary amine group introduces a basic center and a nucleophilic site, making this compound a valuable building block for the synthesis of more complex molecules. This aminoethyl side chain can be readily modified to introduce a wide range of functionalities, potentially leading to compounds with diverse biological activities.

The synthesis of this compound would likely involve the N-alkylation of 4-bromopyrazole with a suitably protected 2-aminoethyl electrophile, followed by deprotection. The regioselectivity of the initial alkylation step would be a key consideration in its synthesis.

Scope and Objectives of Research on this compound

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research objectives.

The primary research interest in this compound likely lies in its utility as a synthetic intermediate. The combination of the reactive bromine atom on the pyrazole ring and the primary amine on the side chain makes it a versatile precursor for constructing libraries of more complex pyrazole derivatives for screening in drug discovery and materials science.

Specific research objectives could include:

Development of efficient and regioselective synthetic routes to this compound.

Exploration of its reactivity , particularly in cross-coupling reactions at the bromine position and derivatization of the amino group.

Synthesis of novel compound libraries based on this scaffold for evaluation in various biological assays.

Investigation of its potential as a ligand for metal complexes, given the presence of multiple nitrogen donor atoms.

The following table provides a summary of the key chemical properties of this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| CAS Number | 710944-68-6 | 663941-75-1 |

| Molecular Formula | C5H8BrN3 | C5H9BrClN3 |

| Molecular Weight | 190.04 g/mol cymitquimica.com | 226.50 g/mol chemscene.com |

| Purity | Typically ≥95% | Typically ≥97% chemscene.com |

Further research into this compound would contribute to the broader understanding of substituted pyrazole chemistry and could lead to the discovery of novel molecules with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKQCCBPFFPSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710944-68-6 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of compounds like 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine. These methods solve the Schrödinger equation to provide detailed information about molecular structure and reactivity. eurasianjournals.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. eurasianjournals.com By utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p), it is possible to optimize the molecular geometry to its lowest energy state and calculate various electronic properties. nih.gov

For this compound, a DFT study would yield the optimized bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring is expected to be largely planar. The geometry of the ethylamine substituent attached at the N1 position would be determined by electronic and steric factors. Based on studies of similar pyrazole structures, the calculated geometrical parameters are expected to be in close agreement with experimental data if it were available. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This data is hypothetical, based on typical values for related structures.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-C4 | 1.39 | C4-C3-N2 | 105.0 |

| C4-Br | 1.88 | C3-N2-N1 | 112.0 |

| N1-N2 | 1.35 | N2-N1-C5 | 108.0 |

| N1-C(ethylamine) | 1.48 | N1-C-C(ethylamine) | 110.0 |

| C-N(amine) | 1.47 | C-C-N(amine) | 111.0 |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich 4-bromopyrazole ring, while the LUMO may be distributed across the pyrazole ring and the ethylamine side chain. The energy gap would indicate the energy required for an electronic transition, which typically corresponds to absorption in the UV-visible region. nih.gov This analysis helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govirjweb.com

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) (Note: This data is hypothetical, based on typical values for related pyrazole derivatives.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red and yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the terminal amine group due to the presence of lone pairs of electrons. A region of negative potential would also be associated with the bromine atom. Conversely, the hydrogen atoms of the amine group and those on the ethyl chain would exhibit positive electrostatic potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular bonding. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions. nih.gov

Table 3: Predicted NBO Analysis - Donor-Acceptor Interactions for this compound (Illustrative) (Note: This data is hypothetical, based on typical values for related structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N2) | π* (N1-C5) | 25.5 |

| π (C3-C4) | π* (N1-N2) | 18.0 |

| σ (C-H) | σ* (N1-C) | 5.2 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which can influence its biological activity and physical properties. eurasianjournals.com For flexible molecules like this compound, this involves exploring the different spatial arrangements arising from rotation around single bonds. Molecular dynamics (MD) simulations can be used to study the dynamic behavior and conformational space of molecules over time. nih.govnih.gov

The primary source of conformational flexibility in this compound is the ethylamine side chain attached to the pyrazole ring. Rotation around the N1-C(ethyl) and C-C(ethyl) single bonds would lead to various conformers.

A potential energy surface (PES) scan, performed by systematically rotating these dihedral angles, would reveal the energy landscape of the molecule. This landscape would show energy minima corresponding to stable, low-energy conformations and energy maxima corresponding to unstable, high-energy transition states. The most stable conformations would likely be those that minimize steric hindrance between the pyrazole ring and the terminal amine group, while potentially allowing for favorable intramolecular interactions. MD simulations could further explore how the molecule transitions between these stable states in a given environment. eurasianjournals.com

Dynamic Behavior of the Amine Chain

The ethan-1-amine side chain attached to the pyrazole ring introduces significant conformational flexibility to the molecule. Molecular dynamics (MD) simulations and computational methods like Density Functional Theory (DFT) are instrumental in exploring this dynamic behavior.

The flexibility of the N-ethanamine substituent is primarily governed by the rotation around two key single bonds: the N1-C(ethyl) bond and the C-C bond of the ethyl group. Computational studies on similar N-alkylated heterocyclic compounds have shown that the energy barriers to rotation for such single bonds are generally low, suggesting that the amine chain of this compound is highly mobile at room temperature. mdpi.com

Molecular dynamics simulations on related pyrazole derivatives have been used to study their interaction with surfaces and biological systems, providing insights into how the molecule's dynamic nature influences its adsorption and binding properties. mdpi.com Such simulations track the movement of atoms over time, revealing the accessible conformations and the energetic landscape of the molecule.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, identifying transition states, and determining the feasibility of different reaction pathways.

Computational chemistry, particularly DFT, allows for the calculation of activation energy barriers (ΔG‡) for chemical reactions. For pyrazole derivatives, reactions can involve the pyrazole ring itself or its substituents.

One area of investigation for N-substituted pyrazoles is thermal isomerization, which involves the migration of the substituent from one nitrogen atom to the other. Theoretical calculations on such rearrangements show that they typically have very high activation energy barriers, often in the range of 50–70 kcal/mol, making them generally inaccessible under normal conditions but achievable at very high temperatures. nih.govresearchgate.net For this compound, this would correspond to the migration of the 2-aminoethyl group from the N1 to the N2 position. The calculation of the transition state geometry for such a reaction would reveal a highly strained intermediate.

The pyrazole ring can also undergo electrophilic substitution. The electron density of the pyrazole ring, which can be calculated computationally, shows that the C4 position is often susceptible to electrophilic attack. mdpi.com In the target molecule, this position is already occupied by a bromine atom. However, the influence of the bromo and N-ethanamine groups on the reactivity of the other ring positions (C3 and C5) towards electrophiles or nucleophiles can be theoretically assessed by calculating reaction energy profiles and analyzing the transition states. mdpi.com

Reactions involving the primary amine group, such as nucleophilic attack or condensation reactions, can also be modeled. DFT calculations can determine the energy barriers for these processes, helping to predict the compound's reactivity with various electrophiles.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects, providing a more accurate picture of reactivity. Implicit solvent models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are commonly used. researchgate.net These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies.

Theoretical investigations on pyrazole derivatives have demonstrated that solvation energies, calculated via models like SMD, can be used to predict the solubility and stability of the compound in different solvents. researchgate.net For reaction mechanisms, the inclusion of a solvent model can significantly alter the calculated energy barriers and the stability of intermediates and transition states. For instance, polar solvents are likely to stabilize charged transition states, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or non-polar solvents. DFT studies on cycloaddition reactions to form pyrazoles have shown that the polarity of the reaction can be analyzed, indicating how solvent will affect the kinetics. mdpi.com

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

DFT and its time-dependent extension (TD-DFT) are highly effective at predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, theoretical calculations can provide the following spectroscopic data:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. A comparison with experimental spectra for related compounds like 4-bromopyrazole helps in assigning the characteristic bands. mdpi.com The predicted spectrum would show characteristic stretching frequencies for the N-H bonds of the amine group (typically 3300-3500 cm⁻¹), C-H bonds of the pyrazole ring and ethyl chain (around 2900-3100 cm⁻¹), C=N and C=C bonds within the pyrazole ring (1400-1600 cm⁻¹), and the C-Br bond (typically below 800 cm⁻¹). mdpi.comscielo.org.mx

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3100 - 3180 |

| C-H Stretch (aliphatic) | 2900 - 3000 |

| C=N / C=C Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | < 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be accurately calculated. DFT calculations on 4-halogenated pyrazoles predict that the chemical shifts of the ring protons are influenced by the electronegativity of the halogen. mdpi.com For the target molecule, the protons at the C3 and C5 positions of the pyrazole ring would be expected to appear in the aromatic region, while the methylene (-CH₂-) protons of the ethyl chain would appear as distinct signals in the aliphatic region.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-3/H-5 | 7.5 - 7.8 | Pyrazole C-3/C-5 | 130 - 140 |

| N-CH₂ | 3.8 - 4.2 | Pyrazole C-4 | 95 - 100 |

| C-CH₂ | 2.9 - 3.3 | N-CH₂ | 45 - 55 |

| NH₂ | 1.5 - 3.0 (variable) | C-CH₂ | 40 - 50 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra by predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.comresearchgate.net For pyrazole derivatives, the absorption bands in the UV-Vis region typically arise from π → π* transitions within the aromatic ring system. researchgate.net The presence of the bromine atom and the amine group, acting as an auxochrome, would be expected to influence the position and intensity of these absorption bands. TD-DFT calculations can model these effects and predict the resulting UV-Vis spectrum. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Molecules with large differences in ground-state and excited-state dipole moments can exhibit significant non-linear optical (NLO) properties. Computational methods are essential for predicting these properties and guiding the design of new NLO materials. jhuapl.edu The key NLO parameters, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT.

DFT calculations on various pyrazole and other heterocyclic derivatives have shown that the magnitude of the first hyperpolarizability (β) is highly sensitive to the molecular structure. researchgate.netjournaleras.com By calculating these properties for the target molecule, its potential as a candidate for NLO applications can be assessed. The results are often compared to a standard NLO material like urea to gauge their relative effectiveness.

| Compound Family | Calculated Property | Typical Value Range |

| Pyrazole Derivatives | Dipole Moment (μ) | 4 - 9 Debye |

| Pyrazole Derivatives | First Hyperpolarizability (β) | 1 x 10⁻³⁰ - 4 x 10⁻³⁰ esu |

These theoretical calculations provide a foundational understanding of the chemical and physical properties of this compound, guiding future experimental work and application development.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine and its Derivatives

Pyrazole-containing compounds are highly influential as ligands in the synthesis of chemicals relevant to materials science and industrial fields. mdpi.com Their derivatives have been successfully employed as building blocks for systems with applications in electrocatalysis and broader catalytic processes. researchgate.net

The efficacy of this compound and its analogs in catalysis stems from their ability to act as potent ligands for transition metals. Pyrazoles are versatile N-heterocyclic compounds that can coordinate with a Lewis acidic metal center. nih.gov The presence of two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor)—allows for robust metal binding. mdpi.com In the subject compound, the ethanamine side chain provides an additional nitrogen donor site, enabling it to function as a bidentate ligand, which can form stable chelate rings with metal ions, enhancing the stability and activity of the resulting catalyst.

Research has demonstrated that pyrazole-based ligands form effective catalysts with a variety of transition metals, including palladium, copper, ruthenium, and iron. nih.govresearch-nexus.netuab.cat For instance, palladium(II) complexes with pyrazole-derived ligands have proven to be efficient catalysts for the Heck reaction, a critical carbon-carbon bond-forming reaction in organic synthesis. uab.cat Similarly, copper(II) complexes with new pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol, mimicking the active site of the catecholase enzyme. research-nexus.net The structural features of the ligand, such as the substituents on the pyrazole (B372694) ring, are fundamental in defining the behavior and activity of the coordination complex. uab.cat Protic pyrazoles, which have an unsubstituted NH group, are particularly noteworthy in homogeneous catalysis due to their proton-responsive nature and their ability to engage in metal-ligand cooperation. nih.govnih.gov

| Metal Center | Ligand Type | Catalytic Application Example | Reference |

|---|---|---|---|

| Palladium (Pd) | N1-substituted pyrazole-ether hybrids | Heck reaction (carbon-carbon cross-coupling) | uab.cat |

| Copper (Cu) | Condensation product of (3,5-dimethyl-1H pyrazol-1-yl)methanol and primary amines | Oxidation of catechol to o-quinone | research-nexus.net |

| Ruthenium (Ru) | Protic, pincer-type pyrazole ligands | Asymmetric transfer hydrogenation of acetophenone | nih.gov |

| Iron (Fe) | Pincer-type protic pyrazole ligands | Catalytic disproportionation of hydrazine | nih.gov |

| Titanium (Ti) | General pyrazole ligands | Ring-opening polymerization of L-lactide | rsc.org |

The application of catalysts derived from pyrazole ligands spans a wide array of organic transformations. The metal-ligand bifunctional platform created by protic pyrazole complexes enables efficient proton-coupled electron transfer, which is crucial for many catalytic cycles. nih.gov

Key transformations catalyzed by pyrazole-metal complexes include:

Carbon-Carbon Bond Formation: Palladium complexes with pyrazole-ether ligands are effective catalysts for the Heck reaction, coupling aryl halides with alkenes under mild conditions. uab.cat These catalysts have the advantage of being stable to air and temperature. uab.cat

Hydrogenation and Hydrogen Transfer: Ruthenium(II) complexes featuring diprotic pincer-type pyrazole ligands catalyze both the hydrogenation and transfer hydrogenation of ketones like acetophenone. nih.gov Theoretical calculations suggest these reactions proceed via an outer-sphere hydrogen transfer mechanism. nih.gov

Oxidation Reactions: Copper(II) complexes of pyrazole-based ligands exhibit superior catalytic activity for the oxidation of catechol, a process relevant to understanding catecholase enzyme activity. research-nexus.net The choice of solvent and the ligand-to-metal ratio significantly impact the catalytic performance in these systems. research-nexus.net

Polymerization: Titanium isopropoxide, when combined with pyrazole ligands, shows greatly enhanced catalytic activity for the ring-opening polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.org The use of a pyrazole ligand can increase the catalytic activity by as much as 17-fold compared to using the titanium catalyst alone. rsc.org

Pyrazole-based catalysts are versatile and can be employed in both homogeneous and heterogeneous systems. nih.govresearchgate.net Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits from the tunable electronic and steric properties of pyrazole ligands, allowing for high selectivity and activity. nih.govnih.gov

However, heterogeneous catalysis, where the catalyst is in a different phase, offers significant practical advantages, including simplified separation and recycling of the catalyst and minimization of metal leaching into the product. mdpi.com Pyrazole derivatives can be incorporated into heterogeneous catalysts. For example, one-pot synthesis of pyrazoles can be achieved using reusable heterogeneous nickel-based catalysts. researchgate.net Furthermore, pyrazole-based microporous organic polymers (MOPs) can serve as solid supports for metal nanoparticles, creating stable and reusable heterogeneous catalysts. researchgate.netacs.org A silver nanoparticle-loaded pyrazole MOP has been shown to efficiently catalyze the carboxylation of terminal alkynes with CO2, and it could be reused five times without significant loss of activity. acs.org

Integration into Polymer Chemistry

The dual functionality of this compound—a reactive primary amine and a robust pyrazole ring—makes it an ideal candidate for incorporation into polymer structures to create advanced functional materials.

The amine group on the ethanamine side chain provides a reactive handle for polymerization. This allows the molecule to serve as a monomer building block for various polymer classes. For instance, it can react with acid chlorides or acid anhydrides to form polyamides and polyimides, respectively. tandfonline.com Research has shown that aromatic polyamides and polyimides containing pendent pyrazole rings can be successfully synthesized from pyrazole-based diamine monomers. tandfonline.com Crucially, functional groups on the pyrazole ring, such as amino and cyano groups, can remain intact during the polymerization process, allowing for their properties to be imparted to the final polymer. tandfonline.com

Beyond polyamides and polyimides, pyrazole units can be integrated into other polymer architectures:

Fluorinated Copolymers: Pyrazole groups have been grafted onto fluorinated copolymers to create proton-conducting membranes for potential use in polymer electrolyte fuel cells. researchgate.net

Covalent Organic Polymers (COPs): Porous pyrazole-linked polymers can be synthesized through scalable, metal-free reactions, such as a double Schiff base formation from readily available monomers. nih.gov

Microporous Organic Polymers (MOPs): Pyrazole-based MOPs can be prepared via methods like Scholl coupling of diphenyl-1H-pyrazole, resulting in materials with high surface area and abundant nitrogen groups. researchgate.netacs.org

The incorporation of the pyrazole moiety into a polymer backbone can significantly enhance its properties, leading to materials with high performance characteristics.

Thermal Stability: Aromatic polymers are known for their thermal stability, and the inclusion of pyrazole rings can further improve this property. Aromatic polyamides and polyimides containing pendent pyrazole rings exhibit high thermal stability, with 5% weight loss temperatures occurring at approximately 420 °C and 470 °C, respectively. tandfonline.com The polyimides, in particular, were found to be stable up to 400 °C in both nitrogen and air atmospheres. tandfonline.com Similarly, pyrazole-based porous polymers have demonstrated high thermal stability, with degradation temperatures reaching up to 463 °C under nitrogen and 425 °C in air. nih.gov

Electrical Conductivity: The nitrogen-rich structure of the pyrazole ring can be exploited to create polymers with useful electrical properties. Fluorinated copolymers bearing pyrazole groups have been investigated as materials for proton-conducting membranes. researchgate.net These materials have shown a maximum proton conductivity of 4 × 10⁻⁵ mS cm⁻¹ at 180 °C under anhydrous conditions and a wide electrochemical stability domain of over 2.0 V, making them promising for high-temperature fuel cell applications. researchgate.net Other classes of conductive polymers, such as those based on thiophene (B33073) and pyrrole, are noted for their high electrical conductivity and environmental resilience, properties that could potentially be modulated by the inclusion of pyrazole functionalities. mdpi.comcsic.es

| Polymer Type | Key Functional Property | Reported Performance Metric | Reference |

|---|---|---|---|

| Aromatic Polyamides with pendent pyrazole rings | Thermal Stability | 5% weight loss temperature ~420 °C | tandfonline.com |

| Aromatic Polyimides with pendent pyrazole rings | Thermal Stability | 5% weight loss temperature ~470 °C | tandfonline.com |

| Pyrazole Porous Polymers (COP-214) | Thermal Stability | Stable up to 425 °C in air | nih.gov |

| Fluorinated copolymers with pyrazole groups | Proton Conductivity | 4 × 10⁻⁵ mS cm⁻¹ at 180 °C (anhydrous) | researchgate.net |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The ability to tailor their pore size, surface area, and chemical functionality has made them a major focus of materials research.

Pyrazole and its derivatives are highly effective ligands for the synthesis of MOFs and coordination polymers due to their role as versatile N-donor linkers. researchgate.net The nitrogen atoms in the pyrazole ring form strong, stable coordinate bonds with a wide range of metal ions. uninsubria.it This strong metal-nitrogen interaction often results in MOFs with enhanced thermal and chemical stability compared to frameworks built from more common carboxylate-based linkers. uninsubria.it

The versatility of pyrazole chemistry allows for the creation of ligands with varied functionalities. For example, pyrazole carboxylic acids can act as bifunctional linkers, coordinating through both the nitrogen atoms and the carboxylate group. researchgate.net The use of angular bis-pyrazole ligands, such as 4,4'-methylene-bis(3,5-dimethylpyrazole), has been shown to produce 2D layered structures that are pillared to form channels with specific chemical environments. rsc.org The ability to introduce different substituents onto the pyrazole ring provides a powerful tool for tuning the resulting MOF's properties, influencing everything from pore size and shape to catalytic activity and luminescence. researchgate.netresearchgate.net This makes pyrazole-based linkers, including functionalized aminoethyl pyrazoles, promising candidates for constructing novel frameworks with tailored properties. digitellinc.com

The tunable porosity and high surface area of pyrazole-based MOFs make them excellent candidates for gas storage and separation applications. researchgate.netresearchgate.net The specific chemical nature of the pyrazole rings and the coordinated metal centers can create preferential binding sites for certain gas molecules.

For instance, Hofmann-based MOFs incorporating the bis-pyrazole ligand H₂mdp, with the general formula [M(H₂mdp)(Ni(CN)₄)] (where M = Co(II), Fe(II)), have demonstrated significant potential for selective gas separation. rsc.org These materials feature one-dimensional channels lined with unsaturated Ni(II) metal binding sites and methylpyrazole groups. rsc.org This unique pore environment enables strong, selective binding, leading to the effective separation of industrially relevant gas mixtures. rsc.org Research has shown these materials are promising for the selective uptake of acetylene (B1199291) over methane (B114726) and CO₂, propylene (B89431) over propane, and xenon over krypton. rsc.org

Flexible MOFs, which can undergo structural changes in response to external stimuli like gas pressure, represent another frontier. rsc.org This "breathing" behavior can lead to highly selective gas adsorption, where the framework expands or contracts to accommodate specific gas molecules, enhancing separation efficiency. rsc.org

| Framework Material | Target Gas Application | Key Finding |

| [Fe(H₂mdp)(Ni(CN)₄)] | Acetylene/Methane Separation | Preferential binding at unsaturated metal sites and pore walls enables selective C₂H₂ uptake. rsc.org |

| [Co(H₂mdp)(Ni(CN)₄)] | Propylene/Propane Separation | Structural features allow for selective separation of C₃H₆ from C₃H₈. rsc.org |

| Ln-MOFs with N-rich pyridyl-pyrazole linkers | General Gas Storage | Frameworks exhibit good gas storage properties alongside magnetic and luminescence capabilities. researchgate.net |

Sensor Technologies

The ability of pyrazole derivatives to selectively bind with specific analytes, particularly metal ions, has led to their widespread use in the development of chemosensors. These sensors can provide rapid, sensitive, and often visual detection of target molecules.

Pyrazole-based sensors typically operate through colorimetric or fluorescent mechanisms. nih.gov The design involves incorporating a pyrazole ring as a chelating ligand that binds to the target analyte. nih.gov This binding event alters the electronic properties of the sensor molecule, resulting in a detectable change in color (colorimetric) or light emission (fluorescent). nih.gov

The pyrazole unit can serve multiple roles: it can be the primary binding site for the analyte, or it can act as a fluorophore whose emission properties are modulated by a nearby binding event. nih.gov A common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the pyrazole-containing ligand restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant increase ("turn-on") in fluorescence intensity. rsc.org The combination of the pyrazole moiety with other functional groups strengthens the complexing behavior and allows for fine-tuning of the sensor's selectivity and sensitivity. nih.gov

Pyrazole-based chemosensors have been successfully developed for the selective and sensitive detection of a variety of metal ions that are important in biological and environmental systems. nih.gov The specific design of the sensor molecule dictates its selectivity towards a particular ion.

For example, novel pyrazole-based sensors have been synthesized that show high selectivity for Ni²⁺ and Al³⁺, allowing for "naked-eye" colorimetric detection as well as fluorescent response. rsc.org One such sensor for Al³⁺ exhibited a detection limit as low as 2.61 × 10⁻⁸ M. rsc.org Other sensors have been designed to be highly selective for Cu²⁺, with detection limits (e.g., 1.6 μM) well below the levels recommended by the World Health Organization for drinking water. nih.gov Researchers have also developed pyrazole sensors that can distinguish between similar ions, such as Zn²⁺ and Cd²⁺, or detect Fe³⁺ with high sensitivity. semanticscholar.org

| Sensor Type | Analyte Detected | Detection Method | Limit of Detection (LOD) |

| Pyridine-pyrazole derivative | Al³⁺ | Colorimetric & Fluorescent | Not specified |

| Pry-Flu | Ni²⁺ | Colorimetric & Fluorescent | 1.87 × 10⁻⁸ M rsc.org |

| Pry-R6G | Al³⁺ | Colorimetric & Fluorescent | 2.61 × 10⁻⁸ M rsc.org |

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric | 1.6 μM nih.gov |

| Pyrazole derivative 8 | Zn²⁺ | Fluorescent "turn-on" | Not specified semanticscholar.org |

| Pyrazole derivative 9 | Fe³⁺ | Fluorescent "turn-on" | 0.025 μM semanticscholar.org |

Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. Pyrazole derivatives are valuable components in supramolecular design because the nitrogen atoms in the ring can act as both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen). researchgate.net

These directional hydrogen bonding capabilities allow pyrazole-containing molecules to self-assemble into well-defined, ordered structures such as chains, sheets, or complex three-dimensional networks. researchgate.net This behavior is crucial for crystal engineering, where the goal is to design and synthesize solid-state structures with desired physical and chemical properties.

A notable application is in the field of supramolecular polymerization. Researchers have designed monomers by coupling BODIPY (a fluorescent dye) with pyrazole-based motifs. rsc.org The pyrazole units, through intramolecular hydrogen bonding, can control the self-assembly pathway of the monomers. rsc.org This controlled assembly can lead to distinct aggregates (e.g., J-aggregates vs. H-aggregates) with different photophysical properties, demonstrating how pyrazole-directed interactions can be used to create functional supramolecular materials. rsc.org

Advanced Analytical Techniques for Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine, with a molecular formula of C₅H₈BrN₃, HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 188.99016 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound is observed as a protonated species, [M+H]⁺. The expected m/z (mass-to-charge ratio) for this ion would be 189.99744. The presence of a bromine atom results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da. For the [M+H]⁺ ion, this would manifest as two peaks of nearly equal intensity at m/z 189.99744 (containing ⁷⁹Br) and 191.99539 (containing ⁸¹Br). The precise mass measurement by HRMS, typically with an accuracy of less than 5 ppm, combined with this distinct isotopic signature, provides unequivocal confirmation of the compound's elemental formula.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₉BrN₃⁺ | 189.99744 |

| [M+Na]⁺ | C₅H₈BrN₃Na⁺ | 211.97938 |

| [M+K]⁺ | C₅H₈BrClN₃K⁺ | 227.95332 |

Data derived from predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would be:

Pyrazole (B372694) Ring Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C3 position and the proton at the C5 position would appear as singlets, as they have no adjacent proton neighbors.

Ethylamine Chain Protons: The two methylene groups (-CH₂-) of the ethyl chain would appear as two distinct signals, likely triplets, in the aliphatic region. The methylene group attached to the pyrazole nitrogen (N1-CH₂) would be expected around δ 4.0-4.5 ppm, while the methylene group adjacent to the amine (-CH₂-NH₂) would appear further upfield, around δ 2.8-3.3 ppm. The coupling between these two groups would result in a triplet-of-triplets pattern for each, assuming free rotation.

Amine Protons: The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, five signals are expected:

Pyrazole Ring Carbons: Three signals corresponding to the three carbons of the pyrazole ring. The carbon bearing the bromine atom (C4) would be significantly influenced by the halogen's electronic effects. The C3 and C5 carbons would also have distinct chemical shifts.

Ethylamine Chain Carbons: Two signals for the two methylene carbons. The carbon attached to the pyrazole nitrogen (N1-C H₂) would be downfield compared to the carbon adjacent to the primary amine (-C H₂-NH₂).

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the protons of the two adjacent methylene groups in the ethylamine chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal from the ethylamine chain and the pyrazole ring to its corresponding carbon signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| 3 | CH | ~7.6 | ~139 | s |

| 4 | C-Br | - | ~95 | - |

| 5 | CH | ~7.5 | ~129 | s |

| 1' | CH₂ | ~4.2 | ~52 | t |

| 2' | CH₂ | ~3.1 | ~40 | t |

| NH₂ | NH₂ | broad | - | s (broad) |

Note: These are estimated values based on general data for pyrazole and ethylamine derivatives.

Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent forces. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to obtain high-resolution spectra. acs.orgnih.gov

For this compound, SSNMR could be used to:

Study Polymorphism: Identify different crystalline forms of the compound, which would exhibit distinct NMR spectra due to variations in molecular packing and intermolecular interactions.

Characterize Intermolecular Interactions: Probe hydrogen bonding interactions, particularly involving the amine group, by analyzing changes in chemical shifts and through specialized experiments that measure internuclear distances. rsc.org

Confirm Tautomeric and Conformational States: Determine the exact conformation of the ethylamine side chain in the solid state, which may be fixed unlike in solution. Studies on other pyrazoles have successfully used SSNMR to determine tautomeric forms and structures in the solid phase. acs.orgnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. The combination of both techniques provides complementary information, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. spectroscopyonline.com

For this compound, the key expected vibrational bands are:

N-H Vibrations: The primary amine (-NH₂) group will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region in the IR spectrum. Typically, two bands are observed for a primary amine, corresponding to symmetric and asymmetric stretches. N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyrazole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl chain will be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: Stretching vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-N Vibrations: C-N stretching bands for both the pyrazole ring and the ethylamine side chain will appear in the 1000-1350 cm⁻¹ fingerprint region.

C-Br Vibration: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

A comparative study on 4-halogenated-1H-pyrazoles showed that the N-H stretching frequency is influenced by hydrogen bonding in the solid state. mdpi.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring, which might be weak in the IR spectrum. plus.ac.at

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Pyrazole Ring (=C-H) | C-H Stretch | 3050 - 3150 |

| Ethyl Chain (-CH₂) | C-H Stretch | 2850 - 2960 |

| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-N Bonds | C-N Stretch | 1000 - 1350 |

| C-Br Bond | C-Br Stretch | 500 - 650 |

These are general ranges and can be influenced by the molecule's specific structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (like π or n orbitals) to higher-energy anti-bonding orbitals (π*). The pyrazole ring is an aromatic heterocycle and is the primary chromophore in this molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring. For the parent 1H-pyrazole, a strong absorption is observed around 210 nm. nist.gov The substitution with a bromine atom and an N-alkyl group can cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ). Studies on other substituted pyrazoles have shown characteristic absorption bands in the 240-300 nm range, which are assigned to these π-π* transitions. nih.gov The primary amine group itself does not absorb significantly in this region. The solvent can also influence the position of λₘₐₓ.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

A single-crystal X-ray structure of this compound would provide:

Unambiguous Confirmation of Connectivity: Absolute proof of the atomic arrangement and the position of the bromo and ethylamine substituents on the pyrazole ring.

Detailed Geometric Parameters: Precise bond lengths and angles, which can be compared with data from related structures. For instance, crystal structures of other 4-bromo-pyrazole derivatives have been reported, providing a basis for comparison. mdpi.comresearchgate.net

Supramolecular Structure: Insight into how the molecules pack in the crystal lattice. A key feature would be the intermolecular hydrogen bonding network formed by the primary amine groups. It is likely that N-H···N hydrogen bonds would be observed, linking the amine group of one molecule to the pyrazole ring nitrogen (N2) of a neighboring molecule, forming chains, dimers, or more complex three-dimensional networks. nih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material.

Chromatography-Mass Spectrometry Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification, quantification, and structural elucidation of organic compounds. For a polar molecule like this compound, LC-MS is an ideal characterization method. nih.govnih.gov

A typical LC-MS analysis involves injecting a solution of the compound into a liquid chromatograph, where it passes through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. As the separated components elute from the column, they are introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides information about the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information.

For this compound, a reversed-phase LC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., formic acid) to ensure the amine is protonated and exhibits good peak shape. Due to the polar nature of the compound, ion-pair chromatography could also be considered to improve retention. researchgate.net

The mass spectrometric analysis would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (79Br and 81Br isotopes in a nearly 1:1 ratio). docbrown.infodocbrown.infolibretexts.org This would result in two peaks of almost equal intensity, separated by 2 m/z units (M and M+2 peaks). docbrown.infodocbrown.infolibretexts.org

Interactive Data Table: Hypothetical LC-MS Parameters and Expected Data for this compound

| Parameter | Value/Description | Rationale |

| LC System | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Promotes ionization and improves peak shape. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Common organic modifier for reversed-phase LC. |

| Gradient | 5% B to 95% B over 10 minutes | To elute the compound with good resolution. |

| Flow Rate | 0.3 mL/min | Standard for analytical LC-MS. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | Typical for analytical LC-MS. |

| MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amine group is readily protonated. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high resolution and accurate mass measurements. |

| Scan Range | 50 - 500 m/z | To cover the expected molecular ion and fragments. |

| Expected [M+H]+ | m/z 203.9/205.9 | Corresponding to C5H10BrN3+ with 79Br/81Br. |

| Expected Fragmentation | Loss of NH2CH2, Br, pyrazole ring fragments | Characteristic fragmentation pathways for similar structures. libretexts.orgyoutube.com |

Future Research Horizons for this compound

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For the compound this compound, a substituted pyrazole with significant potential in medicinal chemistry and materials science, future research is poised to unlock new possibilities. The following sections outline key areas of investigation that promise to enhance its synthesis, explore its chemical versatility, and expand its applications through cutting-edge computational and technological integration.

Q & A

Q. How can the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine be optimized for yield and purity?

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization. For example, microwave-assisted reactions can enhance reaction efficiency and reduce byproduct formation, as demonstrated in the synthesis of related pyrazole-amine compounds (e.g., microwave-mediated reactions with hydrazine hydrate and KOH under reflux conditions) . Key parameters to optimize include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate stability.

- Temperature control : Reflux conditions (e.g., ethanol at 78°C) minimize thermal degradation.

- Catalyst selection : Base catalysts like KOH facilitate deprotonation and cyclization steps.

Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR spectroscopy : H and C NMR can confirm the presence of the bromo-pyrazole moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and the ethanamine chain (CHNH signals at δ 2.8–3.5 ppm) .

- X-ray crystallography : SHELXL is widely used for refining crystal structures, especially for resolving bromine atom positions and hydrogen-bonding networks. High-resolution data (R factor < 0.05) ensure accurate bond-length and angle measurements .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 216.03 for CHBrN) .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound, given its structural similarity to serotonin receptor ligands?

The compound’s pyrazole-amine scaffold resembles 5-HT receptor agonists (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine) . Methodological considerations include:

- Receptor binding assays : Radioligand displacement studies (e.g., H-ketanserin for 5-HT) to determine IC values.

- Functional assays : Measurement of intracellular calcium flux (Fluo-4 AM dye) in HEK293 cells expressing recombinant receptors.

- Selectivity profiling : Cross-screening against related GPCRs (e.g., cannabinoid receptors) to assess specificity .

Q. What strategies are effective for analyzing byproducts in the synthesis of brominated pyrazole derivatives?

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradients) coupled with MS detect low-abundance byproducts (e.g., debrominated intermediates or dimeric side products).

- NMR kinetic studies : Monitoring reaction progress in real-time (e.g., H NMR) identifies transient intermediates, such as α,β-unsaturated ketones formed during cyclization .

- Computational modeling : DFT calculations (Gaussian 09) predict thermodynamic stability of intermediates and guide reaction pathway optimization .

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic pathways?

- Deuterated analogs : Synthesize this compound-d by substituting hydrogen with deuterium at the ethanamine chain. Use deuterated solvents (e.g., DO) and NaBD as a reducing agent .

- Metabolic stability assays : LC-MS/MS quantifies deuterium retention in liver microsomes to assess CYP450-mediated oxidation rates.

Q. How should researchers address contradictions in crystallographic data for brominated heterocycles?

- Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections in twinned crystals.

- Disorder modeling : Use PART instructions to refine disordered bromine atoms or solvent molecules.

- Validation tools : CheckCIF reports identify geometric outliers (e.g., implausible Br–C bond lengths) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.